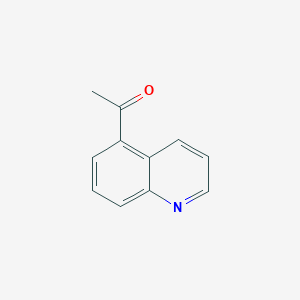

1-(Quinolin-5-yl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-quinolin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGOYTDRBSUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572179 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-56-4 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Quinolin 5 Yl Ethanone

Direct Synthetic Routes to 1-(Quinolin-5-yl)ethanone and its Precursors

The direct construction of the this compound scaffold can be approached through various classical quinoline (B57606) syntheses. These methods typically involve the condensation and cyclization of aniline (B41778) or aminobenzaldehyde/ketone derivatives with carbonyl compounds. However, the final substitution pattern on the quinoline ring is intricately linked to the structure of the starting materials and the reaction conditions.

Classical Quinoline Synthesis Adaptations for 5-Substituted Quinoline Ring Formation

The formation of a 5-substituted quinoline ring, a key step in the synthesis of this compound, can be envisioned through several classical methods. The success of these adaptations hinges on the regioselectivity of the cyclization step, a factor that is profoundly influenced by the electronic and steric nature of the substituents on the aniline or aminobenzene precursor.

The Friedländer synthesis is a versatile method for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. cambridge.orgnih.gov The reaction can be catalyzed by acids or bases. cambridge.org

To synthesize this compound via this route, a potential precursor would be 2-amino-4-acetylbenzaldehyde or 2-amino-4-acetylacetophenone, reacting with a simple ketone like acetone (B3395972) or a derivative. The acetyl group at the 4-position of the aniline derivative would ultimately reside at the 5-position of the newly formed quinoline ring.

Reaction Scheme:

A hypothetical Friedländer synthesis for a 5-substituted quinoline is depicted below:

[Image of a chemical reaction showing 3-aminoacetophenone reacting with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent to yield a mixture of this compound and 1-(quinolin-7-yl)ethanone]

[Image of a chemical reaction showing 3-aminoacetophenone reacting with an α,β-unsaturated aldehyde in the presence of acid to yield a mixture of this compound and 1-(quinolin-7-yl)ethanone]

[Image of a chemical reaction showing 3-aminoacetophenone reacting with acetylacetone (B45752) in the presence of an acid catalyst to yield a mixture of 1-(2,4-dimethylquinolin-5-yl)ethanone and 1-(2,4-dimethylquinolin-7-yl)ethanone]

[Image of a chemical reaction showing 3-aminoacetophenone reacting with ethyl acetoacetate (B1235776) at high temperature to yield a mixture of 5-acetyl-4-hydroxy-2-methylquinoline and 7-acetyl-4-hydroxy-2-methylquinoline]

Modern Catalytic Approaches for Quinoline Ring Systems

Contemporary organic synthesis has seen a significant shift towards catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. The synthesis of quinoline derivatives, including precursors to this compound, has benefited from these advancements.

Transition metal catalysis provides a powerful toolkit for the construction of the quinoline scaffold. rsc.org A variety of transition metals, including palladium, copper, and iron, have been employed to catalyze the formation of quinolines from diverse starting materials. rsc.orgsigmaaldrich.com These reactions often proceed through mechanisms involving C-H activation, cross-coupling, and annulation cascades.

For instance, iron-catalyzed syntheses have gained attention due to the low cost and low toxicity of iron. sigmaaldrich.com Iron catalysts can promote the condensation of 2-aminoacetophenones with active methylene (B1212753) compounds to yield substituted quinolines. sigmaaldrich.com These methods are often conducted in environmentally benign solvents like water, enhancing their green chemistry credentials. sigmaaldrich.com

Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can be utilized to construct the quinoline ring by forming key carbon-carbon bonds. These methods offer a high degree of control over the substitution pattern of the resulting quinoline.

Phosphine (B1218219) catalysis has emerged as a valuable tool in organocatalysis for the synthesis of various heterocyclic compounds. In the context of quinoline synthesis, phosphines can catalyze the reaction between o-aminobenzaldehydes and activated acetylenes to produce substituted quinolines. This methodology is particularly relevant for the synthesis of acetylquinolines.

The reaction is typically initiated by the nucleophilic addition of a phosphine, such as triphenylphosphine (B44618) (PPh3), to an activated alkyne. This generates a zwitterionic intermediate that acts as a strong base, deprotonating the o-aminobenzaldehyde. The resulting nucleophile then engages in a series of Michael addition and intramolecular aldol-type reactions, ultimately leading to a dihydroquinoline intermediate. Subsequent elimination of water furnishes the aromatic quinoline ring. This one-pot procedure is efficient for the synthesis of 3-acetylquinolines.

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Triphenylphosphine | o-Aminobenzaldehyde | Activated Acetylene | 3-Acetylquinoline |

Synthesis of Key Intermediates for this compound Production

The synthesis of this compound can also be achieved by the functionalization of a pre-formed quinoline ring. This approach relies on the synthesis of key quinoline intermediates that can be chemically transformed into the target ketone.

Quinoline-5-carbaldehyde (B1306823) is a valuable intermediate that can be converted into this compound through the addition of a methyl group to the aldehyde functionality, followed by oxidation. A standard and effective method for this transformation is the Grignard reaction.

The reaction involves treating quinoline-5-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr). The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Subsequent workup with a proton source, typically a dilute acid, protonates the alkoxide to yield the corresponding secondary alcohol, 1-(quinolin-5-yl)ethanol.

The final step is the oxidation of the secondary alcohol to the desired ketone, this compound. A variety of oxidizing agents can be employed for this purpose, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation. These reagents are known for their ability to selectively oxidize secondary alcohols to ketones under mild conditions.

| Starting Material | Reagent | Intermediate | Product |

| Quinoline-5-carbaldehyde | 1. CH3MgBr 2. H3O+ | 1-(Quinolin-5-yl)ethanol | This compound |

| Oxidizing Agent (e.g., PCC) |

Diazotization reactions provide a versatile platform for the functionalization of aromatic rings, including the quinoline nucleus. This approach typically begins with an amino-substituted quinoline, which can be converted into a diazonium salt. These diazonium salts are highly reactive intermediates that can be transformed into a wide array of functional groups.

For the synthesis of this compound, one could envision a pathway starting from 5-aminoquinoline (B19350). Diazotization of 5-aminoquinoline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields the corresponding quinoline-5-diazonium salt. This diazonium salt can then undergo a variety of transformations to introduce an acetyl group or a precursor.

For example, a Meerwein arylation-type reaction could be employed, where the diazonium salt reacts with an alkene in the presence of a copper catalyst to form a new carbon-carbon bond. Alternatively, the diazonium group can be replaced by other functional groups that can be subsequently converted to an acetyl group. While less direct, these methods offer a powerful means of elaborating the quinoline scaffold.

Derivatization Strategies and Functionalization of this compound

The functionalization of this compound is a key strategy for developing new chemical entities. The presence of the reactive acetyl group and the aromatic quinoline system offers dual sites for chemical modification, allowing for the generation of diverse molecular structures through various synthetic routes.

Reactions at the Ethanone (B97240) Moiety

The acetyl group of this compound is a prime site for chemical reactions, providing a gateway to a wide range of derivatives. The carbonyl carbon and the adjacent α-methyl protons exhibit characteristic reactivity that can be exploited for bond formation and functional group interconversion.

One of the most significant reactions at the ethanone moiety is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of this compound with various aromatic aldehydes to form quinolinyl chalcones (1,3-diaryl-2-propen-1-ones). researchpublish.comjetir.orggordon.edu These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazolines and flavonoids. researchpublish.comnih.gov The general reaction involves treating the ketone with an aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. jetir.orgnih.govscialert.net

Another important transformation is the Willgerodt-Kindler reaction . This process converts aryl alkyl ketones, such as this compound, into the corresponding thioamides upon reaction with elemental sulfur and a secondary amine, typically morpholine. wikipedia.orgorganic-chemistry.orgmsu.edu Subsequent hydrolysis of the resulting thioamide yields the corresponding carboxylic acid or amide, effectively migrating the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.orgsynarchive.com

Furthermore, the carbonyl group can readily react with hydrazine (B178648) derivatives to form hydrazones or with thiosemicarbazide (B42300) to yield thiosemicarbazones . researchgate.net These reactions are fundamental in the synthesis of hybrid molecules incorporating pyrazole (B372694) or thiadiazole rings. researchgate.netscinito.ai

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH/Ethanol (B145695) | Quinolinyl Chalcone (B49325) | researchpublish.com, jetir.org |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Aryl-thioacetamide | wikipedia.org, organic-chemistry.org |

| Hydrazone Formation | Hydrazine derivative, Acid catalyst | Hydrazone | scinito.ai |

| Thiosemicarbazone Formation | Thiosemicarbazide, Acid catalyst | Thiosemicarbazone | researchgate.net |

Modifications on the Quinoline Ring System

The quinoline nucleus itself is amenable to various substitution reactions, allowing for the introduction of diverse functional groups onto the aromatic framework. The nature of these transformations is dictated by the electronic properties of the quinoline ring, which is influenced by the deactivating effect of the C-5 acetyl group.

In general, electrophilic aromatic substitution (EAS) on the quinoline ring occurs preferentially on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Substitutions typically favor the C-5 and C-8 positions. However, in this compound, the C-5 position is occupied. The acetyl group is an electron-withdrawing and deactivating group, which further disfavors electrophilic attack on the benzene ring and directs incoming electrophiles to the meta positions (C-6 and C-8). Concurrently, the pyridine ring directs substitution to C-5 and C-8. This complex interplay of directing effects suggests that substitution is challenging but may occur at the C-8 or C-6 positions.

Studies on the closely related 8-hydroxyquinoline (B1678124) scaffold provide insight into the regioselectivity of these reactions. Halogenation (bromination and chlorination) and nitration of 8-hydroxyquinoline consistently yield 5,7-disubstituted products. pw.edu.plnih.gov For example, the reaction of 8-hydroxyquinoline with bromine readily produces 5,7-dibromo-8-hydroxyquinoline. nih.gov Similarly, nitration often leads to 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Based on these precedents, electrophilic substitution on this compound would likely occur at the C-7 position if the C-8 position is sterically hindered or electronically disfavored.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the quinoline ring of this compound, particularly when a good leaving group, such as a halogen, is present on the ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. The C-5 acetyl group acts as such an activating group.

For an SNAr reaction to occur, a halo-substituted derivative of this compound is required as a precursor. For instance, a hypothetical 6-bromo- or 8-bromo-1-(quinolin-5-yl)ethanone could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the bromide ion. This strategy is employed in the synthesis of complex quinoline derivatives, as demonstrated by the SNAr reaction between 4,7-dichloroquinoline (B193633) and diamines to build intermediates for quinoline-chalcone hybrids. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of halo-substituted this compound derivatives.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to quinoline systems. For example, 5-bromo-8-benzyloxyquinoline has been coupled with various secondary anilines using palladium acetate (B1210297) and sterically demanding phosphine ligands like Johnphos (L1) and tri-tert-butylphosphine (B79228) (L2) to afford 5-(N-substituted-anilino)-8-benzyloxyquinolines in good yields. ias.ac.inresearchgate.net This provides a strong precedent for the amination of bromo-derivatives of this compound.

| Ligand | Aniline Derivative | Yield (%) | Ref. |

| Johnphos (L1) | N-methylaniline | 94 | ias.ac.in |

| Johnphos (L1) | 3-MeO-N-methylaniline | 92 | ias.ac.in |

| Johnphos (L1) | Diphenylamine | 88 | ias.ac.in |

| Tri-tert-butylphosphine (L2) | N-methylaniline | 86 | ias.ac.in |

The Heck reaction , which couples aryl halides with alkenes, is another valuable tool for C-C bond formation. organic-chemistry.orgwikipedia.orglibretexts.org Palladium catalysts, including phosphine-free systems, can efficiently catalyze the reaction between halo-quinolines and various alkenes like styrene (B11656) or acrylates, typically yielding the trans-substituted alkene product. researchgate.net

The Suzuki coupling reaction, involving the coupling of an aryl halide with an organoboron species, is also widely used to form biaryl structures. This reaction would enable the introduction of various aryl or heteroaryl substituents onto the quinoline ring of this compound from its halogenated precursors.

Formation of Hybrid Structures with this compound Scaffold

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. The this compound scaffold is an excellent starting point for creating such hybrid structures, primarily through transformations of the ethanone moiety.

A major route to hybrid molecules is through the synthesis of quinoline-chalcone hybrids . As previously discussed, the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes generates chalcones that link the quinoline core to another aromatic ring via a three-carbon α,β-unsaturated carbonyl system. nih.govmdpi.comijpsr.com These hybrid molecules have been investigated for various biological activities. nih.govijpsr.com

These quinoline-chalcone intermediates can be further elaborated to create more complex heterocyclic hybrids. For instance, reaction of a quinolinyl chalcone with hydrazine or its derivatives leads to the formation of quinoline-pyrazole hybrids . nih.govnih.gov This cyclization reaction typically results in a five-membered pyrazoline or pyrazole ring attached to the quinoline scaffold, creating a new class of hybrid compounds with distinct chemical and biological profiles. nih.govscinito.airesearchgate.netmdpi.com

Quinoline-Triazole Hybrids

The synthesis of quinoline-triazole hybrids often involves the conversion of the acetyl group of this compound into a functionality that can participate in the formation of the triazole ring. A common strategy involves the initial conversion of the ketone to an intermediate bearing either an azide (B81097) or an alkyne group, which can then undergo a [3+2] cycloaddition reaction.

One plausible synthetic route commences with the α-bromination of this compound to yield 2-bromo-1-(quinolin-5-yl)ethanone. This intermediate can then be treated with sodium azide to introduce the azide functionality, affording 2-azido-1-(quinolin-5-yl)ethanone. The resulting α-azido ketone can react with a variety of terminal alkynes in the presence of a copper(I) catalyst, a classic example of the "click chemistry" approach, to furnish the desired 1,4-disubstituted quinoline-triazole hybrids.

Alternatively, the acetyl group can be modified to introduce a terminal alkyne. For instance, the ketone can be converted to the corresponding terminal alkyne through a multi-step sequence, such as the Corey-Fuchs reaction. The resulting 5-ethynylquinoline (B600010) can then react with various organic azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce the isomeric 1,5-disubstituted quinoline-triazole hybrids.

Table 1: Representative Synthesis of Quinoline-Triazole Hybrids

| Starting Material | Key Intermediate(s) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | 2-Azido-1-(quinolin-5-yl)ethanone | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,4-Disubstituted Quinoline-Triazole Hybrids |

Quinoline-Chalcone Derivatives

The synthesis of quinoline-chalcone derivatives from this compound is most commonly achieved through the Claisen-Schmidt condensation. lookchem.com This base-catalyzed reaction involves the condensation of the enolate of this compound with a variety of aromatic aldehydes. nih.gov

The general procedure involves stirring a mixture of this compound and a substituted aromatic aldehyde in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding (E)-3-aryl-1-(quinolin-5-yl)prop-2-en-1-one derivatives in good yields. The versatility of this reaction allows for the introduction of a wide range of substituents on the aromatic ring of the chalcone, enabling the fine-tuning of the electronic and steric properties of the final molecule.

Table 2: Synthesis of Quinoline-Chalcone Derivatives via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

|---|

Quinoline-Piperazine Conjugates

The synthesis of quinoline-piperazine conjugates from this compound typically requires the introduction of a suitable leaving group on the acetyl moiety, which can then be displaced by a piperazine (B1678402) derivative.

A common approach involves the α-halogenation of this compound, for instance, using N-bromosuccinimide (NBS) to yield 2-bromo-1-(quinolin-5-yl)ethanone. This α-halo ketone can then undergo a nucleophilic substitution reaction with a piperazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This method allows for the direct coupling of the quinoline and piperazine moieties through a carbonyl linker. A variety of substituted piperazines can be employed, leading to a diverse library of quinoline-piperazine conjugates.

Table 3: General Synthesis of Quinoline-Piperazine Conjugates

| Starting Material | Key Intermediate | Reagent | Product Class |

|---|

Quinoline-Pyrazolyl-Ethanone Derivatives

Quinoline-pyrazolyl-ethanone derivatives are often synthesized from the corresponding quinoline-chalcone precursors. researchgate.net The α,β-unsaturated ketone system of the chalcone provides an ideal electrophilic site for reaction with hydrazine derivatives to form the pyrazoline ring, which can then be oxidized to a pyrazole if desired. researchgate.netresearchgate.net

The synthesis typically involves the reaction of a (E)-3-aryl-1-(quinolin-5-yl)prop-2-en-1-one with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative. The use of different substituted hydrazines allows for the introduction of various substituents at the N1-position of the pyrazoline ring. Subsequent oxidation, if required, can be achieved using various oxidizing agents to afford the corresponding pyrazole.

Table 4: Synthesis of Quinoline-Pyrazolyl-Ethanone Derivatives

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| (E)-3-Aryl-1-(quinolin-5-yl)prop-2-en-1-one | Hydrazine Hydrate | Cyclocondensation | 3-Aryl-5-(quinolin-5-yl)-4,5-dihydro-1H-pyrazole |

Quinoline-Oxadiazole Hybrids

The synthesis of quinoline-oxadiazole hybrids from this compound necessitates the conversion of the acetyl group into a carboxylic acid or a related derivative, which can then be elaborated into the oxadiazole ring.

A potential synthetic pathway begins with the haloform reaction of this compound to yield quinoline-5-carboxylic acid. This carboxylic acid can then be converted to the corresponding acid chloride, which upon reaction with hydrazine hydrate, affords quinoline-5-carbohydrazide. wikipedia.org This key carbohydrazide (B1668358) intermediate can undergo cyclization with various one-carbon synthons to form the 1,3,4-oxadiazole (B1194373) ring. For instance, reaction with carbon disulfide in the presence of a base yields the corresponding 5-(quinolin-5-yl)-1,3,4-oxadiazole-2-thiol. Alternatively, cyclization with an orthoester or an acid chloride can lead to 2-substituted or 2,5-disubstituted 1,3,4-oxadiazoles, respectively.

Table 5: Proposed Synthesis of Quinoline-Oxadiazole Hybrids

| Starting Material | Key Intermediate | Cyclization Reagent | Product Class |

|---|---|---|---|

| This compound | Quinoline-5-carbohydrazide | Carbon Disulfide | 5-(Quinolin-5-yl)-1,3,4-oxadiazole-2-thiol |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The prochiral nature of the ketone in this compound and its derivatives allows for the application of stereoselective synthesis methodologies to produce chiral alcohols. Asymmetric reduction of the carbonyl group is a primary strategy to achieve this. liverpool.ac.uk This can be accomplished using various chiral reducing agents or catalyst systems. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems involving a chiral ligand and a metal hydride source (e.g., Noyori's asymmetric hydrogenation) could potentially be employed for the enantioselective reduction of this compound to the corresponding chiral 1-(quinolin-5-yl)ethanol. nih.gov

Furthermore, enzymatic reductions offer a green and highly selective alternative. rsc.org Whole-cell biocatalysts or isolated enzymes (ketoreductases) can be used to reduce the ketone with high enantioselectivity, often yielding one enantiomer of the alcohol in high enantiomeric excess.

For derivatives of this compound that are synthesized as racemic mixtures, chiral resolution is a viable method to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. researchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including those containing aromatic and heterocyclic moieties. The choice of the mobile phase and the specific chiral column is crucial for achieving successful separation of the enantiomers.

Table 6: Approaches to Stereoselective Synthesis and Chiral Resolution

| Method | Description | Potential Application |

|---|---|---|

| Asymmetric Reduction | Use of chiral reagents or catalysts to stereoselectively reduce the ketone to a chiral alcohol. | Synthesis of enantiomerically enriched 1-(quinolin-5-yl)ethanol. |

| Enzymatic Reduction | Biocatalytic reduction of the ketone using whole cells or isolated enzymes. | Green and highly enantioselective synthesis of chiral 1-(quinolin-5-yl)ethanol. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Quinolin 5 Yl Ethanone

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the primary tool for elucidating the precise structure of 1-(Quinolin-5-yl)ethanone, confirming the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum reveals distinct signals for the protons of the quinoline (B57606) ring system and the acetyl group's methyl protons. The aromatic region is particularly complex due to the fused ring system. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows characteristic downfield shifts for protons on the heterocyclic ring, notably H-2 and H-4, due to the electron-withdrawing effect of the nitrogen atom. rsc.org The methyl protons of the acetyl group appear as a sharp singlet in the upfield region.

A representative assignment of the proton signals is detailed in the table below. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.93 | dd | J = 4.4 Hz, J = 1.6 Hz |

| H-4 | 9.19 | d | J = 8.8 Hz |

| H-6 | 8.25 | d | J = 8.8 Hz |

| H-3, H-7, H-8 | 7.40 - 8.04 | m | N/A |

| -CH₃ | ~2.7 | s | N/A |

| (dd = doublet of doublets, d = doublet, m = multiplet, s = singlet) |

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound displays eleven unique carbon signals, corresponding to the nine carbons of the quinoline ring and the two carbons of the acetyl group. The carbonyl carbon (C=O) is typically observed far downfield (>190 ppm), while the methyl carbon is found in the upfield region (~20-30 ppm). acs.org The carbons of the aromatic quinoline ring resonate in the intermediate region, typically between 120 and 155 ppm.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is used to make unambiguous assignments of the ¹H and ¹³C signals.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity within the quinoline ring's proton network.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons (those with no attached protons) and confirming the position of the acetyl group on the quinoline ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Aryl Ketone | ~1680 - 1700 | Strong |

| C=C / C=N Stretch | Aromatic/Heteroaromatic Ring | ~1500 - 1650 | Medium-Strong |

| C-H Stretch | Aromatic | ~3000 - 3100 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | ~2850 - 3000 | Medium-Weak |

| C-H Bending | Aromatic | ~750 - 900 | Strong |

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone. This peak is typically found in the range of 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the quinoline ring system. Other significant absorptions include those from the C=C and C=N stretching vibrations within the aromatic quinoline core and the C-H stretching and bending modes for both the aromatic ring and the methyl group. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₁H₉NO), the calculated monoisotopic mass is approximately 171.0684 Da.

MS: In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 171. This peak is generally expected to be intense due to the stability of the aromatic system.

Fragmentation: The primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. Two key fragment ions are expected:

A peak at m/z = 156 , corresponding to the loss of a methyl radical ([M-CH₃]⁺). This results in a stable quinolinoyl cation.

A peak at m/z = 128 , corresponding to the loss of a neutral ketene (B1206846) molecule ([M-CH₂CO]⁺) or an acetyl radical ([M-COCH₃]⁺), leading to the quinoline cation.

HRMS: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental formula (C₁₁H₉NO).

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate mixtures before mass analysis. rsc.org These methods are valuable for identifying this compound in complex matrices and confirming its purity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dominated by absorptions arising from its extensive conjugated system. The quinoline ring itself gives rise to strong π→π* transitions. The presence of the carbonyl group introduces an additional n→π* transition, which is typically weaker and may be observed as a shoulder on the main absorption bands. The spectrum is expected to show multiple absorption maxima (λ_max) in the ultraviolet region, characteristic of polycyclic aromatic systems.

Chromatographic Separations and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile organic compounds like this compound. rsc.orgresearchgate.net A reversed-phase HPLC method is typically employed for its analysis.

A standard HPLC method would involve the following components:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection: A UV detector is highly effective, as the quinoline chromophore absorbs strongly in the UV range. The detection wavelength would be set at one of the compound's absorption maxima (λ_max) to ensure high sensitivity.

Purity Assessment: In an HPLC chromatogram, a pure sample of this compound will appear as a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample, often expressed as a percentage.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive structural identification. The analysis of quinoline and its derivatives by GC-MS has been established, demonstrating excellent separation and detection.

The chromatographic behavior of this compound is dictated by its volatility and thermal stability. The boiling point of the parent compound, quinoline, is approximately 240°C, which suggests that its acetyl derivative is amenable to GC analysis with an appropriate temperature program. Method development would involve optimizing parameters such as the inlet temperature to ensure complete vaporization without thermal degradation, the column type (typically a non-polar or medium-polarity capillary column), and the temperature ramp rate to achieve optimal separation from matrix components or related impurities.

In GC-MS, electron ionization (EI) would lead to a characteristic fragmentation pattern, providing a molecular fingerprint for unambiguous identification. Key fragment ions for quinoline include m/z 129 (molecular ion), 102, 123, and 51. The mass spectrum of this compound would be expected to show a distinct molecular ion peak and characteristic fragments resulting from the loss of the acetyl group and subsequent cleavages of the quinoline ring.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Injector | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Inlet Temperature | 250-290 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Column | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms, HP-5ms) | Fused silica (B1680970) capillary column with a non-polar stationary phase provides good separation for aromatic compounds. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Temperature gradient to separate compounds based on boiling points and ensure elution of the analyte. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Scan Range | m/z 40-400 | Covers the expected mass range for the analyte and its fragments. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and versatile method for the qualitative analysis of this compound. analyticaltoxicology.com It is widely used for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography. rjpbcs.com The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase. chemistryhall.com

For this compound, a polar stationary phase like silica gel 60 F254 is suitable. researchgate.net The choice of the mobile phase (eluent) is critical and is determined by the polarity of the analyte. A mixture of non-polar and polar solvents is typically employed. For quinoline derivatives, various solvent systems have proven effective. researchgate.net The separation is visualized under UV light (at 254 nm), where UV-active compounds like quinolines appear as dark spots on the fluorescent background. slideshare.net The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. chemistryhall.com

Table 2: Potential TLC Systems for the Analysis of this compound

| Stationary Phase | Mobile Phase (Eluent) System | Ratio (v/v) | Detection Method |

|---|---|---|---|

| Silica Gel 60 F254 | Toluene : Diethyl Ether : Diethylamine | 40 : 35 : 10 | UV Lamp (254 nm) |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) : Hexane | 30 : 70 | UV Lamp (254 nm) |

| Silica Gel 60 F254 | Dichloromethane : Methanol | 95 : 5 | UV Lamp (254 nm) |

| Alumina | Chloroform : Acetone (B3395972) | 80 : 20 | UV Lamp (254 nm) |

Advanced Analytical Methodologies for Complex Matrices

Bioanalytical Method Development for Biological Specimens

The quantification of this compound in biological specimens such as plasma, urine, or tissue homogenates requires the development and validation of a robust bioanalytical method. nih.gov Such methods are essential for pharmacokinetic and metabolic studies. The process involves several critical stages, including sample preparation, chromatographic separation, and detection, culminating in a method that is accurate, precise, selective, and sensitive. jetir.orgresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its high sensitivity and selectivity. nih.gov

Method development begins with optimizing the MS/MS parameters for the analyte, typically by selecting precursor and product ion transitions for Multiple Reaction Monitoring (MRM). Chromatographic conditions are then developed to ensure separation from endogenous matrix components, thereby minimizing matrix effects. onlinepharmacytech.info Validation is performed according to regulatory guidelines and assesses parameters like linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net

Sample Preparation Techniques (Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Effective sample preparation is paramount in bioanalysis to remove interfering substances from the complex biological matrix and to concentrate the analyte. nih.gov The primary techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a straightforward and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte is analyzed. While simple, this method may result in less clean extracts and significant matrix effects. nih.gov

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. researchgate.net The choice of solvent (e.g., ethyl acetate, hexane, dichloromethane) is based on the analyte's polarity and solubility. nih.gov By adjusting the pH of the aqueous phase, the extraction efficiency for acidic or basic compounds like quinolines can be significantly enhanced. LLE generally provides cleaner extracts than PPT. nih.gov

Solid-Phase Extraction (SPE) offers the highest degree of selectivity and sample cleanup. nih.gov The analyte is isolated from the matrix by passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. Finally, the analyte is eluted with a small volume of a strong solvent. jetir.org Sorbent chemistries can be varied (e.g., reversed-phase C18, ion-exchange) to specifically target the physicochemical properties of this compound.

Table 3: Comparison of Sample Preparation Techniques for Biological Specimens

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent or acid. nih.gov | Fast, simple, low cost. | High potential for matrix effects, low concentration factor. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. researchgate.net | Good cleanup, high recovery, good concentration factor. onlinepharmacytech.info | Labor-intensive, requires large solvent volumes, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and a liquid phase. nih.gov | Excellent cleanup, high concentration factor, high selectivity, easily automated. jetir.org | Higher cost, more complex method development. |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties. jfda-online.com For this compound, derivatization might be employed to enhance its performance in GC analysis or to improve detection sensitivity in LC.

In the context of GC, derivatization can increase the volatility and thermal stability of a compound. youtube.com While the ketone functional group in this compound is generally amenable to GC, converting it to a more volatile derivative, such as an oxime or a silyl (B83357) enol ether, could improve peak shape and reduce thermal degradation. jfda-online.com

For LC-based detection, particularly fluorescence or electron-capture detection, derivatization can be used to introduce a fluorophore or an electrophore into the molecule, thereby significantly lowering the limits of detection. For instance, reacting the ketone with a fluorescent hydrazine (B178648) derivative would yield a highly fluorescent hydrazone, enabling trace-level quantification.

Table 4: Potential Derivatization Reactions for this compound

| Functional Group | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Ketone (C=O) | Hydroxylamine | Oxime | Improved volatility and thermal stability for GC. jfda-online.com |

| Ketone (C=O) | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Enhanced UV-Vis detection for HPLC. |

| Ketone (C=O) | Dansyl Hydrazine | Fluorescent Hydrazone | Highly sensitive fluorescence detection for HPLC. |

| Quinoline Nitrogen | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt | May alter chromatographic retention and improve ionization for MS. |

Electrochemical Characterization

Electrochemical techniques provide valuable insights into the redox properties of this compound. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) can be used to determine its oxidation and reduction potentials and to study its interaction with electrode surfaces. unipi.it The electrochemical behavior of quinoline derivatives is strongly correlated with their chemical structure. nih.gov

Cyclic voltammetry can be used to probe the electron transfer processes of the molecule. The quinoline ring system is electroactive and can be both oxidized and reduced. The presence of the electron-withdrawing acetyl group at the 5-position would be expected to make the reduction of the quinoline ring easier (occur at a less negative potential) and its oxidation more difficult compared to unsubstituted quinoline. The resulting voltammograms would provide key data on the potentials at which these redox events occur and the reversibility of the electron transfer processes. This information is valuable for developing electrochemical sensors or for understanding potential metabolic redox reactions.

Table 5: Key Parameters from Electrochemical Analysis of this compound

| Technique | Measured Parameter(s) | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa), Cathodic Peak Potential (Epc) | Potentials at which oxidation and reduction occur. |

| Peak Current (Ipa, Ipc) | Information on the rate and mechanism of the redox reaction. | |

| Reversibility (ΔEp = Epa - Epc) | Indicates the stability of the electrochemically generated species. | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | More sensitive determination of redox potentials for quantitative analysis. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) | Characterizes the behavior of the molecule at an electrode-solution interface, often used in corrosion studies. ias.ac.inresearchgate.net |

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific biological effects of a compound are highly dependent on the nature and position of its substituents.

For this compound, which features an acetyl group at the 5-position of the quinoline ring, there is a notable absence of published studies detailing its mechanisms of action and molecular targets. Consequently, information regarding its enzyme inhibition capabilities, receptor binding affinities, and any perturbations it may cause in cellular pathways is not available in the public research domain.

While general SAR principles for quinoline derivatives exist, applying these broadly to the specific case of this compound without direct experimental evidence would be speculative and would not meet the standards of scientific accuracy.

It is important to note that the absence of publicly available data does not necessarily mean that research has not been conducted. Such investigations may exist in proprietary corporate research or in studies that have not been published. However, based on the currently accessible scientific literature, a comprehensive article on the biological and pharmacological investigations of this compound, as per the detailed outline requested, cannot be generated.

Biological and Pharmacological Investigations of 1 Quinolin 5 Yl Ethanone and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can significantly influence its biological activity. For quinoline (B57606) derivatives, the specific spatial orientation of substituent groups can impact their interaction with biological targets such as enzymes and receptors. This interaction is often stereospecific, meaning that one stereoisomer (enantiomer or diastereomer) may exhibit significantly higher potency than another.

Research into the antiprion and antimalarial activities of a library of quinoline derivatives has revealed similar structure-activity relationships (SAR) for both therapeutic areas. nih.gov Within this research, the concept of stereoisomerism was noted as a factor that can govern the biological effects of these compounds. nih.gov This suggests that the specific arrangement of atoms in quinoline analogs plays a crucial role in their ability to interact with molecular targets relevant to both prion diseases and malaria. nih.gov The implication is that the development of stereochemically pure quinoline-based drugs could lead to more potent and selective therapeutic agents. While the broader library of quinolines studied showed these stereochemical dependencies, specific stereoisomeric studies on 1-(Quinolin-5-yl)ethanone itself are not extensively detailed in the reviewed literature. However, the principles observed in related quinoline structures underscore the importance of considering chirality in the design and synthesis of new derivatives of this compound to optimize their pharmacological profiles.

Pharmacological Activities of this compound Analogs

Quinoline derivatives have been a subject of interest for their potential as anti-inflammatory agents, with research indicating that their mechanism of action may involve the inhibition of key inflammatory mediators. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the anti-inflammatory effects of quinoline-based compounds are largely dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, the presence of a carboxamide or a carboxylic acid moiety can direct the compound's activity towards specific targets like Transient Receptor Potential Vanilloid 1 (TRPV1) or cyclooxygenase (COX) enzymes, respectively. nih.gov

In a study investigating a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which shares structural elements with the non-steroidal anti-inflammatory drug (NSAID) naproxen, significant anti-inflammatory effects were observed. nih.gov In the xylene-induced ear edema test in mice, QC demonstrated potent anti-inflammatory activity at a dose of less than 6.562 mg/kg, which was comparable to the reference drugs diclofenac (B195802) (5 mg/kg) and celecoxib (B62257) (100 mg/kg). nih.gov Molecular docking studies further suggested that this quinoline derivative could strongly inhibit the COX-2 enzyme, a key target in inflammation. nih.gov

Another study on quinoline-2-carboxamide (B1208818) derivatives reported their potential for dual inhibition of COX and lipoxygenase (LOX) enzymes. biointerfaceresearch.com Furthermore, certain cyclopenta[a]anthracene-based quinoline derivatives have shown significant anti-inflammatory potential. biointerfaceresearch.com For instance, compounds 3g and 6d exhibited 63.19% and 68.28% inhibition, respectively, in the xylene-induced ear edema model 30 minutes after intraperitoneal administration, proving more potent than ibuprofen. researchgate.net The peak anti-inflammatory activity for these compounds was observed 3 hours after oral administration at a 50 mg/kg dose, again surpassing that of ibuprofen. researchgate.net Compound 6d also significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages in a dose-dependent manner. researchgate.net

Quinoline-4-carboxylic acid and quinoline-3-carboxylic acids have also demonstrated impressive anti-inflammatory properties in LPS-induced inflammation in RAW264.7 mouse macrophages, with efficacies comparable to the classical NSAID indomethacin, and without associated cytotoxicity. nih.gov In vivo studies on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), loaded into soluble starch nanoparticles, showed a significant anti-inflammatory effect against methotrexate-induced inflammation. nih.gov This was evidenced by a decrease in inflammatory markers such as matrix metalloproteinase 9 (MMP-9), interleukin 1-beta (IL-1β), and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound | Model | Dose | % Inhibition | Reference |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Xylene-induced ear edema (mice) | <6.562 mg/kg | Comparable to diclofenac and celecoxib | nih.gov |

| 3g | Xylene-induced ear edema (mice) | 50 mg/kg (i.p.) | 63.19% | researchgate.net |

| 6d | Xylene-induced ear edema (mice) | 50 mg/kg (i.p.) | 68.28% | researchgate.net |

Analogs of this compound have been investigated for their analgesic properties, demonstrating potential for pain management. A study on 2-phenylquinoline-4-carboxamide (B4668241) derivatives revealed their efficacy in the writhing test, a model for peripheral analgesic activity. alliedacademies.orgabacademies.org Among the synthesized compounds, a derivative linked to a nucleoside analogue (compound 5) showed a significant reduction in the number of writhes in mice, indicating potent analgesic effects. alliedacademies.orgabacademies.org

In another study, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), was evaluated for its anti-nociceptive activity using both chemical (writhing test) and thermal (hot plate test) models of pain in mice. nih.gov QC exhibited a dose-dependent analgesic effect in both tests. nih.gov At a dose of 6.562 mg/kg, this compound demonstrated a high anti-nociceptive effect, nearly equivalent to that of diclofenac at 5 mg/kg. nih.gov The analgesic action of a novel quinoline derivative, Ro-4-1778, was also studied and compared to morphine, showing a dose-dependent increase in pain threshold.

The analgesic potential of these compounds is often linked to their anti-inflammatory mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) that sensitize nociceptors. nih.gov The dual anti-inflammatory and analgesic properties of these quinoline derivatives make them promising candidates for the development of new pain management therapies.

Table 2: Analgesic Activity of Selected Quinoline Derivatives

| Compound | Test Model | Dose | Effect | Reference |

| 2-phenylquinoline-4-carboxamide derivative (Compound 5) | Acetic acid-induced writhing (mice) | Not specified | Significant reduction in writhes | alliedacademies.orgabacademies.org |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Acetic acid-induced writhing (mice) | 6.562 mg/kg | High anti-nociceptive effect, near equal to diclofenac (5 mg/kg) | nih.gov |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Hot plate test (mice) | Dose-dependent | Significant dose-related analgesic effects | nih.gov |

| Ro-4-1778 | Not specified | Dose-dependent | Increase in pain threshold |

The quinoline scaffold is a key structural motif in a number of approved anticancer drugs, and its derivatives have shown significant potential in cancer therapy through various mechanisms of action. rsc.org These mechanisms include the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and disruption of tubulin polymerization. rsc.org The anticancer activity of quinoline derivatives is often dependent on the specific substitution patterns on the quinoline ring.

A series of quinoline–chalcone (B49325) hybrids have been synthesized and evaluated for their anticancer properties. One such derivative, compound 65, demonstrated a high percentage of inhibition (up to 103%) against RAW cell lines in an MTT assay. rsc.org Another study on quinoline-chalcone hybrids, compounds 33 and 34, revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) at the nanomolar level, with IC50 values comparable to the established EGFR inhibitor Gefitinib. rsc.org Two other quinoline-chalcone derivatives, compounds 63 and 64, exhibited significant anticancer activity against the Caco-2 colon cancer cell line, with IC50 values of 5.0 and 2.5 μM, respectively. rsc.org

Quinoline derivatives have also been investigated for their ability to induce apoptosis and alter mitochondrial membrane potential. One representative compound from a series of tetrahydro-β-carboline-derived quinolines demonstrated these effects on the B16/F10 cell line, with potency comparable to the commercial anticancer drug adriamycin. nih.gov Preliminary structure-activity relationship studies from this research indicated that the presence of alkylamines of a suitable length is crucial for enhancing the anticancer potency. nih.gov

Furthermore, a novel quinoline derivative, 91b1, has been shown to suppress cancer cell proliferation, modulate the cell cycle, and downregulate the expression of Lumican, a protein overexpressed in many cancers and involved in cell migration and invasion. nih.gov This suggests that 91b1 may exert its anticancer effects by targeting the Lumican pathway. nih.gov

The antiproliferative activity of various quinoline derivatives has been tested against a panel of human cancer cell lines. For instance, quinoline-2-carboxylic acid was found to be the only quinoline derivative with significant cytotoxicity against cervical HELA cancer cells in one study. nih.gov In another study, N-alkylated, 2-oxoquinoline derivatives showed good cytotoxic activity on the HEp-2 larynx tumor cell line, with IC50 values ranging from 49.01–77.67%.

Table 3: Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Quinoline-chalcone hybrid (63) | Caco-2 (Colon) | 5.0 | rsc.org |

| Quinoline-chalcone hybrid (64) | Caco-2 (Colon) | 2.5 | rsc.org |

| N-alkylated, 2-oxoquinoline derivatives (16-21) | HEp-2 (Larynx) | 49.01–77.67% |

Quinoline derivatives have a long history of use as antimicrobial agents, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.org This interference with DNA synthesis leads to bacterial cell death. wikipedia.org The antibacterial spectrum and potency of quinoline compounds are highly influenced by the substituents on the quinoline ring. slideshare.net

A series of novel quinoline derivatives were designed and synthesized as potential peptide deformylase (PDF) inhibitors and fungal cell wall disruptors. nih.gov Antibacterial screening of these compounds revealed excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Two compounds from this series, 2 and 6, showed particularly better activity. nih.gov The antifungal screening of these compounds against A. flavus, A. niger, F. oxysporum, and C. albicans also demonstrated that all were potentially active, with compound 6 being the most potent. nih.gov

In another study, nineteen new quinoline derivatives were synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov A quinolone-coupled hybrid, compound 5d, exhibited a potent effect against most of the tested strains with MIC values ranging from 0.125–8 μg/mL. nih.gov Molecular docking studies suggested that this compound might target both bacterial LptA and Top IV proteins, contributing to its broad-spectrum antibacterial effect. nih.gov

The structure-activity relationship (SAR) of quinolines as antibacterial agents has been extensively studied. It is established that the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is crucial for activity. slideshare.net Substitutions at various positions can significantly modulate the antibacterial potency. For example, a fluorine atom at position 6, a lower alkyl group (like ethyl or cyclopropyl) at position 1, and a piperazine (B1678402) or pyrrolidine (B122466) ring at position 7 generally result in compounds with enhanced antibacterial activity. slideshare.net A series of indolyl-quinolinium salts also showed potent antibacterial activity, with one derivative exhibiting an MIC of 8 μg/ml against E. coli. researchgate.net

Table 4: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivatives (2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |

| Quinoline derivative (6) | A. flavus, A. niger, F. oxysporum, C. albicans | Potent | nih.gov |

| Quinolone-coupled hybrid (5d) | Gram-positive and Gram-negative bacteria | 0.125 - 8 | nih.gov |

| Indolyl-quinolinium salt | E. coli | 8 | researchgate.net |

| Dihydrotriazine-quinoline hybrids (93a-c) | S. aureus, E. coli | 2 | biointerfaceresearch.com |

| Quinoline derivative (11) | S. aureus | 6.25 | biointerfaceresearch.com |

The quinoline core is a fundamental component of many widely used antimalarial drugs, including chloroquine (B1663885), quinine, and mefloquine (B1676156). nih.govnih.gov The primary mechanism of action for many quinoline-based antimalarials is thought to be the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govhuji.ac.il The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. pnas.org This heme is normally polymerized into non-toxic hemozoin. huji.ac.il Quinoline drugs are believed to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. nih.govpnas.org

Numerous derivatives of quinoline have been synthesized and evaluated for their antimalarial activity, often showing significant potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In one study, a series of quinoline derivatives demonstrated moderate to strong antimalarial activity, with IC50 values ranging from 0.014 to 5.87 µg/mL. nih.gov Specifically, compounds with an acetyl group on a tetrahydropyrimidine (B8763341) ring showed excellent activity. researchgate.net Another study reported a series of quinolinyl-1,2-dihydropyridine derivatives with IC50 values in the range of 0.014-15.87 µg/mL against P. falciparum. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in guiding the design of new quinoline-based antimalarials. nih.govoup.com For instance, it has been observed that the SAR for antiprion activity in some quinoline derivatives is remarkably similar to their antimalarial SAR, suggesting potential overlapping molecular targets. nih.gov Research on bisquinoline derivatives has also yielded potent antimalarial compounds. oup.com

A series of haloalkyl- and haloalkoxy-quinolones exhibited IC50 values ranging from 1.2 to approximately 30 nM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov The cross-resistance observed with an atovaquone-resistant strain suggested that the parasite's cytochrome bc1 complex might be a primary target for some of these compounds. nih.gov Furthermore, a 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative showed potent antimalarial activity against the P. falciparum 3D7 strain, with an IC50 value of 0.62 µg/mL. nih.gov

**Table 5: Antimalarial Activity of Selected Quinoline Derivatives Against *Plasmodium falciparum***

| Compound/Derivative Series | Strain | IC50 | Reference |

| Quinoline derivatives | P. falciparum | 0.014 - 5.87 µg/mL | nih.gov |

| Quinolinyl-1,2-dihydropyridines | P. falciparum | 0.014 - 15.87 µg/mL | researchgate.net |

| Haloalkyl- and haloalkoxy-quinolones | Chloroquine-sensitive and multidrug-resistant | 1.2 - ~30 nM | nih.gov |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 µg/mL | nih.gov |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV)

The quinoline scaffold has emerged as a significant pharmacophore in the development of antiviral agents, with derivatives demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.govresearchgate.netnih.gov While specific studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of quinoline-based compounds has shown promising results.

Research into quinoline derivatives has identified their potential to inhibit viral replication and activity through various mechanisms. For instance, certain 2-aryl quinolines have demonstrated anti-HIV activity by inhibiting HIV transcription. nih.gov The antiviral properties of these compounds were evaluated using 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) and recombinant virus assays (RVA). nih.gov

More recently, with the emergence of the COVID-19 pandemic, the focus has shifted to include the evaluation of quinoline derivatives against SARS-CoV-2. researchgate.net Some quinoline-morpholine hybrids have exhibited anti-SARS-CoV-2 activity in cell culture-based infection models, with some compounds showing stronger inhibition than the reference drug chloroquine. researchgate.netnih.gov A novel quinoline-based inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in in-vivo studies against SARS-CoV-2 by targeting the papain-like protease (PLpro). news-medical.net

While these findings are promising for the quinoline class of compounds, further research is necessary to specifically elucidate the antiviral potential of this compound and its derivatives against HIV, SARS-CoV, and other viruses.

Antioxidant Activity

Derivatives of the quinoline scaffold have been a subject of interest for their antioxidant properties. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, a process central to mitigating oxidative stress in biological systems. While direct and extensive research on the antioxidant activity of this compound is not widely available, studies on structurally related compounds, such as quinolin-5-ylamine derivatives, provide valuable insights.

A study on imines of quinolin-5-ylamine derivatives, synthesized from the reaction of quinolin-5-ylamine with various aldehydes and ketones, demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. growingscience.com The DPPH assay is a common and straightforward method to evaluate antioxidant capacity, where the reduction of the stable DPPH radical is measured spectrophotometrically. ui.ac.id In this particular study, all synthesized compounds exhibited the ability to scavenge DPPH radicals, with one derivative showing superior activity. growingscience.com

Furthermore, other research on different quinoline derivatives has also confirmed their antioxidant potential using the DPPH assay. researchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thus stabilizing it. researchgate.net The presence of hydroxyl or amino groups on the quinoline ring is often associated with enhanced antioxidant activity. Given that this compound possesses the quinoline core, it is plausible that it or its derivatives could exhibit antioxidant properties, though specific experimental validation is necessary.

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Imines of quinolin-5-ylamine derivatives | DPPH radical scavenging | All tested compounds showed radical scavenging activity; one derivative was the most potent. | growingscience.com |

| 2-chloroquinoline-3-carbaldehydes and 2-chloro-3-(1,3-dioxolan-2-yl)quinolines | DPPH radical scavenging | Several derivatives exhibited significant radical scavenging activity, with one compound showing over 92% scavenging. | researchgate.net |

| 8-Amino-quinoline with natural antioxidant acids | DPPH radical scavenging and metal chelation | Caffeic acid derivatives of 8-amino-quinoline showed good antioxidant and copper-chelating properties. | mdpi.com |

| Quinoline-stilbene derivatives | DPPH radical scavenging | Some synthesized quinoline-stilbenes demonstrated moderate antioxidant properties. | nih.gov |

Other Reported Biological Activities (e.g., Immunomodulatory, Antihypertensive)

Beyond the more extensively studied activities, derivatives of the quinoline scaffold have been explored for a variety of other biological effects, including immunomodulatory and antihypertensive properties.

Immunomodulatory Activity: Certain quinoline derivatives have been shown to possess immunomodulatory effects. For instance, a series of novel quinoline-3-carboxamide (B1254982) derivatives were evaluated for their ability to affect spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. nih.gov Three of the tested compounds exhibited immunomodulatory profiles that were more potent than the reference drugs. nih.gov The assessment of immunomodulatory activity often involves in vitro assays that measure the release of various cytokines, which are key mediators of the immune response. altasciences.comaltasciences.com Assays for cytokines such as interleukin-1β (IL-1β) are used to screen for potential immunomodulators. acs.org While these studies establish the potential of the quinoline core in modulating immune responses, specific research on this compound in this area is yet to be reported.

Antihypertensive Activity: The potential of quinoline derivatives as antihypertensive agents has also been investigated, primarily through their ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. wjpr.netrsc.org A study on a quinoline-appended chalcone derivative demonstrated considerable antihypertensive effect through the inhibition of ACE. mdpi.comresearchgate.net Molecular docking studies have also been employed to explore the binding affinities of substituted quinolines to the ACE receptor, suggesting that these compounds could be a promising class of antihypertensive drugs. wjpr.net While these findings are encouraging, the specific antihypertensive activity of this compound and its derivatives remains an area for future investigation.

Biological Assay Methodologies

The evaluation of the biological and pharmacological activities of this compound and its derivatives relies on a variety of established in vitro and enzymatic assay methodologies. These assays are crucial for determining the efficacy and mechanism of action of new chemical entities.

In vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the initial screening of compounds for various biological activities. These assays utilize cultured cells to assess the effect of a compound on cellular processes and viability.

For determining antiviral activity , particularly against HIV, cell-based assays such as the 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay are commonly employed. nih.gov This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, thus providing an indication of cell viability in the presence of the virus and the test compound. Another approach is the use of recombinant virus assays (RVA), which can be tailored to specific viral targets. nih.gov For viruses like SARS-CoV-2, cytopathic effect (CPE) reduction assays are used, where the ability of a compound to protect cells from virus-induced damage and death is quantified. wjpr.net

In the context of immunomodulatory activity , cytokine release assays are pivotal. altasciences.comaltasciences.com These assays typically involve co-culturing the test compound with immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, and then measuring the levels of released cytokines (e.g., TNF-α, IL-1β) using techniques like enzyme-linked immunosorbent assay (ELISA). nih.govacs.org

Enzymatic Assays

Enzymatic assays are designed to measure the activity of a specific enzyme and are instrumental in identifying compounds that can inhibit or enhance this activity. These assays are highly valuable for target-based drug discovery. patsnap.com

For investigating antihypertensive activity , the angiotensin-converting enzyme (ACE) inhibition assay is the primary method used. nih.govnih.gov This assay measures the ability of a compound to block the enzymatic activity of ACE, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. The assay can be performed using various detection methods, including spectrophotometry and high-performance liquid chromatography (HPLC), to quantify the product of the enzymatic reaction. mdpi.comacs.org

In the search for novel anticonvulsant agents , while in vivo models are predominant, enzymatic assays targeting specific neurological enzymes can provide mechanistic insights. For instance, enzymes involved in neurotransmitter metabolism or ion channel function can be targeted. nih.govresearchgate.netdrugbank.com However, for broad screening of anticonvulsant activity, in vivo models like MES and scPTZ remain the gold standard. mdpi.comnih.gov

For anti-HIV drug discovery , enzymatic assays targeting viral enzymes such as reverse transcriptase and integrase are crucial. nih.govacs.org These assays measure the inhibition of the specific enzymatic functions that are essential for viral replication.

Lack of Publicly Available In Vivo Animal Model Data for this compound and its Derivatives

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published in vivo animal model studies specifically investigating the biological and pharmacological activities of this compound and its direct derivatives. While the broader class of quinoline-containing compounds has been the subject of extensive research, leading to the development of various therapeutic agents, specific data on the in vivo effects of this compound remains elusive in the public domain.

The quinoline scaffold is a well-established pharmacophore, known for its presence in a wide array of biologically active molecules with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Numerous studies have detailed the evaluation of various quinoline derivatives in preclinical animal models to ascertain their efficacy and pharmacokinetic profiles. However, this body of research does not extend to the specific compound, this compound, or its analogs in a manner that would allow for a detailed summary of its in vivo activities.

Consequently, the generation of a detailed report, including data tables and specific research findings as per the requested outline for "4.4.3. In vivo Animal Models," is not feasible at this time due to the lack of primary research data. The scientific community has yet to publish in vivo studies that would provide the necessary information to populate such a section with the required level of detail and scientific accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods are used to determine molecular geometry, spectroscopic properties, and chemical reactivity. scirp.org For the quinoline (B57606) scaffold, these calculations provide insights into its stability and electronic characteristics. ekb.eg